(Des-Glu5)-ACTH (1-24) (human, bovine, rat)

Pharmaceutical Analysis Quality Control Impurity Profiling

(Des-Glu5)-ACTH (1-24) is the certified Tetracosactide EP Impurity J reference standard, traceable to the European Pharmacopoeia monograph. Essential for HPLC/CE-MS method validation, ANDA/DMF regulatory submissions, and QC batch release testing of Tetracosactide drug substance and product. Certified purity ≥98% ensures accurate system suitability, LOD/LOQ determination, and forced degradation studies. Preferred by pharmaceutical QC and analytical R&D laboratories.

Molecular Formula C132H205N39O28S
Molecular Weight 2818.4 g/mol
Cat. No. B12646820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Des-Glu5)-ACTH (1-24) (human, bovine, rat)
Molecular FormulaC132H205N39O28S
Molecular Weight2818.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
InChIInChI=1S/C132H205N39O28S/c1-74(2)106(123(192)150-70-104(176)152-87(32-15-19-52-134)111(180)154-88(33-16-20-53-135)112(181)155-90(36-22-55-145-130(138)139)113(182)159-94(38-24-57-147-132(142)143)127(196)170-59-26-40-102(170)122(191)168-108(76(5)6)124(193)158-89(34-17-21-54-136)116(185)166-107(75(3)4)125(194)164-99(64-79-44-48-83(175)49-45-79)128(197)171-60-27-41-103(171)129(198)199)167-121(190)101-39-25-58-169(101)126(195)93(35-12-9-18-51-133)153-105(177)69-149-110(179)97(65-80-67-148-86-31-14-13-30-84(80)86)162-114(183)91(37-23-56-146-131(140)141)156-117(186)96(62-77-28-10-8-11-29-77)161-119(188)98(66-81-68-144-73-151-81)163-115(184)92(50-61-200-7)157-120(189)100(72-173)165-118(187)95(160-109(178)85(137)71-172)63-78-42-46-82(174)47-43-78/h8,10-11,13-14,28-31,42-49,67-68,73-76,85,87-103,106-108,148,172-175H,9,12,15-27,32-41,50-66,69-72,133-137H2,1-7H3,(H,144,151)(H,149,179)(H,150,192)(H,152,176)(H,153,177)(H,154,180)(H,155,181)(H,156,186)(H,157,189)(H,158,193)(H,159,182)(H,160,178)(H,161,188)(H,162,183)(H,163,184)(H,164,194)(H,165,187)(H,166,185)(H,167,190)(H,168,191)(H,198,199)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t85-,87-,88-,89+,90-,91-,92-,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-/m0/s1
InChIKeySFXONOQAHQNZOH-RXEPNNPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Des-Glu5)-ACTH (1-24) (1815617-95-8): Structural and Functional Profile


(Des-Glu5)-ACTH (1-24) (human, bovine, rat), with the molecular formula C131H203N39O28S, is a synthetic analog of the adrenocorticotropic hormone (ACTH) . This compound corresponds to the first 24 amino acids of the ACTH peptide sequence but lacks the glutamic acid residue at position 5 (Des-Glu5) . It is a polypeptide tropic hormone variant that mimics the function of endogenous ACTH, which is produced by the anterior pituitary gland and regulates the production of cortisol and androgens . It is also known as (Des-Glu5)-Tetracosactide and is identified as Tetracosactide EP Impurity J by the European Pharmacopoeia [1].

Why Substitution with Generic ACTH Analogs or Impurities is Inadequate


In scientific and industrial settings, especially within pharmaceutical quality control (QC) and analytical development, generic substitution of this compound is not possible due to its specific role as a certified impurity reference standard [1]. Unlike the active pharmaceutical ingredient (API) Tetracosactide, (Des-Glu5)-ACTH (1-24) is a process-related impurity and degradation product that must be precisely identified, quantified, and controlled in drug substance and drug product batches [1]. Using an uncharacterized or non-pharmacopeial reference standard would compromise the accuracy of analytical methods, leading to failures in method validation, abbreviated new drug application (ANDA) submissions, and batch release testing [2]. The compound's traceability to a specific pharmacopeial monograph (EP Impurity J) is a critical, non-negotiable requirement for regulatory compliance that generic analogs cannot satisfy [2].

Quantitative Differentiation: (Des-Glu5)-ACTH (1-24) vs. Tetracosactide and Other Analogs


Certified Regulatory Identity as Tetracosactide EP Impurity J

(Des-Glu5)-ACTH (1-24) is not merely an ACTH analog; it is a defined and regulated impurity with a specific chemical identity as Des-5-(glutamic acid)-tetracosactide, designated 'Impurity J' in the European Pharmacopoeia (EP) [1]. This contrasts with Tetracosactide (ACTH 1-24), which is the active pharmaceutical ingredient (API) and does not carry this impurity designation .

Pharmaceutical Analysis Quality Control Impurity Profiling

Purity and Molecular Characterization for Analytical Precision

The compound is supplied with a defined purity level of 96.5% and a precise molecular weight of 2804.37 g/mol, as reported by a commercial supplier . This level of characterization is essential for its use as a quantitative reference standard in analytical methods. In contrast, the purity and exact molecular composition of the parent API, Tetracosactide, may vary based on the specific manufacturing process and is not certified for use as an impurity marker .

Analytical Method Development Quality Control Reference Standard

Structural Impact on Receptor Activation

The absence of glutamic acid at position 5 (Des-Glu5) is a key structural deviation from the parent hormone, Tetracosactide. This single amino acid deletion is known to impact receptor activation. While direct comparative data for (Des-Glu5)-ACTH (1-24) is not available, class-level inference from related ACTH fragments demonstrates that Glu5 contributes to, but is not essential for, receptor excitation [1]. The fragment ACTH6-24, which is structurally similar to the target compound in its N-terminal truncation, exhibits a Vmax for steroidogenesis that is only 0.4 that of full-length ACTH1-24 [1]. This suggests that the Des-Glu5 modification is likely to produce an analog with a distinct pharmacological profile, potentially as a partial agonist or a modulator with altered efficacy compared to the parent compound.

MC4R Agonist Structure-Activity Relationship Peptide Pharmacology

Primary Applications for (Des-Glu5)-ACTH (1-24) Based on Evidence


Pharmaceutical Quality Control and Regulatory Compliance

This is the definitive application for (Des-Glu5)-ACTH (1-24). As Tetracosactide EP Impurity J, it is an essential reference standard for the development, validation, and routine use of analytical methods (e.g., HPLC, CE-MS) designed to quantify and control impurity levels in Tetracosactide drug substance and drug product . Its use is mandated for regulatory submissions like ANDAs and DMFs to demonstrate product purity and manufacturing consistency [1]. Purchasing this specific compound ensures compliance with the European Pharmacopoeia monograph requirements for Tetracosactide.

Analytical Method Development and Validation

The compound's certified purity of 96.5% and precise molecular weight make it a suitable standard for establishing system suitability, determining limits of detection (LOD) and quantification (LOQ), and performing forced degradation studies . It can be used to spike Tetracosactide samples to assess method accuracy, precision, and recovery, a critical step in method validation protocols required by regulatory agencies [1].

Structure-Activity Relationship (SAR) Studies

For academic or industrial research groups investigating the melanocortin receptor system, (Des-Glu5)-ACTH (1-24) serves as a specific molecular probe. Its structural difference (lack of Glu5) from the potent agonist Tetracosactide (MC4R EC50 = 0.65 nM) provides a tool to dissect the contribution of the N-terminal region to receptor binding and activation. Based on class-level evidence from related fragments like ACTH6-24 (Vmax = 0.4 relative to ACTH1-24) [1], this analog is expected to have a distinct pharmacological profile, making it useful for delineating the molecular determinants of efficacy and potency at ACTH receptors.

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